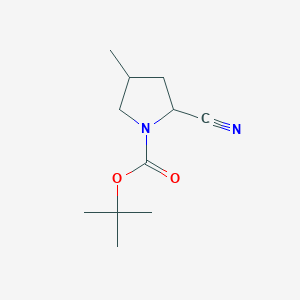

tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate

Description

tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate is a pyrrolidine-based compound characterized by a tert-butyl carbamate group at the 1-position, a cyano substituent at the 2-position, and a methyl group at the 4-position. Pyrrolidine derivatives are widely utilized in medicinal chemistry as intermediates for drug discovery, particularly in the synthesis of protease inhibitors, kinase modulators, and chiral building blocks.

Properties

IUPAC Name |

tert-butyl 2-cyano-4-methylpyrrolidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O2/c1-8-5-9(6-12)13(7-8)10(14)15-11(2,3)4/h8-9H,5,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEHSQBYOKMMNLC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(N(C1)C(=O)OC(C)(C)C)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyrrolidine Ring Formation

The pyrrolidine ring is typically synthesized via cyclization reactions involving appropriate amine precursors and carbonyl compounds. For example, intramolecular nucleophilic substitution or reductive amination can be employed to close the five-membered ring. The presence of the 4-methyl substituent can be introduced either before or after ring closure depending on the synthetic strategy.

Introduction of the Cyano Group

The cyano group at the 2-position is commonly introduced through nucleophilic substitution or cyanation reactions. One approach involves the conversion of a suitable leaving group (e.g., halide) at the 2-position to a nitrile using cyanide sources such as sodium cyanide or trimethylsilyl cyanide under controlled conditions. The electron-withdrawing nature of the cyano group is important for the compound’s biological activity.

Installation of the tert-Butyl Carbamate Group

The tert-butyl carbamate (Boc) protecting group is introduced on the nitrogen atom to stabilize the amine functionality during subsequent synthetic steps. This is typically achieved by reacting the free amine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine under mild conditions.

Stereochemical Considerations

The compound often exists as stereoisomers due to chiral centers at the 2- and 4-positions of the pyrrolidine ring. Enantioselective synthesis or resolution methods are applied to obtain the desired stereochemistry, which is crucial for biological activity.

Representative Synthetic Procedure

A representative synthesis adapted from related pyrrolidine derivatives involves:

| Step | Reagents and Conditions | Description | Yield (%) |

|---|---|---|---|

| 1 | Starting amine precursor + carbonyl compound, base, solvent (e.g., polar aprotic solvent) | Cyclization to form pyrrolidine ring | 70-85 |

| 2 | Halogenation at 2-position (e.g., NBS or other halogenating agent) | Introduction of leaving group for cyanation | 80-90 |

| 3 | Sodium cyanide or TMSCN, polar aprotic solvent, controlled temperature | Cyanation to introduce cyano group | 75-90 |

| 4 | Di-tert-butyl dicarbonate, base (e.g., triethylamine), room temperature | Boc protection of nitrogen | 85-95 |

This sequence ensures the formation of tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate with good purity and yield.

Research Findings and Optimization

- Solvent Effects: Polar aprotic solvents such as dimethylformamide (DMF) or acetonitrile are preferred for cyanation steps to enhance nucleophilicity and reaction rates.

- Temperature Control: Low temperatures (e.g., 0 to 5 °C) during cyanation prevent side reactions and improve selectivity.

- Catalysts and Bases: Use of mild bases like triethylamine during Boc protection avoids decomposition of sensitive intermediates.

- Stereoselectivity: Chiral auxiliaries or catalysts can be employed to favor the formation of the (2S,4S)-isomer, which is often the biologically active form.

Comparative Data Table of Related Pyrrolidine and Piperidine Derivatives Synthesis

| Compound | Key Synthetic Step | Reagents | Yield (%) | Notes |

|---|---|---|---|---|

| This compound | Cyclization + cyanation + Boc protection | Amine precursor, halogenating agent, NaCN, Boc2O | 70-90 | Multi-step, stereoselective |

| tert-Butyl 2-cyanopiperidine-1-carboxylate | Acyl chloride formation + cyanation + Boc protection | Oxalyl chloride, pyridine, NaCN, Boc2O | 90-97 | Similar nitrile introduction, stable intermediate |

| tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate | Nucleophilic substitution + Boc protection | Sodium hydride, alkyl halide, Boc2O | 60-85 | Used as precursor in related syntheses |

The preparation of this compound involves a carefully orchestrated sequence of cyclization to form the pyrrolidine ring, introduction of the cyano group via nucleophilic substitution, and protection of the amine with a tert-butyl carbamate group. Optimization of reaction conditions such as solvent choice, temperature, and reagent stoichiometry is essential to maximize yield and stereochemical purity. The compound’s synthesis shares similarities with related piperidine derivatives, with adaptations to accommodate the pyrrolidine ring and methyl substitution.

This compound remains a valuable intermediate in pharmaceutical research, particularly for the development of enzyme inhibitors and other biologically active molecules.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The cyano group can be substituted by nucleophiles such as amines or alcohols.

Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

Hydrolysis Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines or alcohols, often in the presence of a base.

Reduction: Reducing agents such as LiAlH4 or catalytic hydrogenation.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products:

Substitution: Corresponding substituted amines or alcohols.

Reduction: Primary amines.

Hydrolysis: Carboxylic acids.

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules. It serves as a building block for the preparation of various pharmaceuticals and agrochemicals .

Biology: In biological research, this compound is studied for its potential as a precursor to bioactive molecules. Its derivatives may exhibit interesting biological activities, making it a valuable compound for drug discovery and development .

Medicine: In medicine, derivatives of this compound are investigated for their potential therapeutic properties. These derivatives may act on specific molecular targets, offering new avenues for the treatment of various diseases .

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for applications in materials science and polymer chemistry .

Mechanism of Action

The mechanism of action of tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate and its derivatives involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The exact mechanism depends on the specific derivative and its intended application .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes are best understood through comparisons with analogous pyrrolidine derivatives. Key similarities and differences are outlined below:

Substituent Position and Functional Group Variations

Commercial Availability and Cost

Biological Activity

tert-Butyl 2-cyano-4-methylpyrrolidine-1-carboxylate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological applications. This article explores its biological activity, synthesis, and implications in drug development, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C${11}$H${16}$N${2}$O${2}$

- Molecular Weight : 196.25 g/mol

- Functional Groups : Pyrrolidine ring, cyano group, and tert-butyl ester.

The compound's chiral nature at the 2-position contributes to its biological interactions, making it a subject of interest in drug design and synthesis.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Nucleophilic Substitution : Utilizing nucleophiles to replace leaving groups in the pyrrolidine structure.

- Visible-Light-Mediated Reactions : Enhancing yields and selectivity through photochemical processes.

- Chiral Resolution Techniques : To isolate specific enantiomers that may exhibit distinct biological activities.

Biological Activity

Research indicates that this compound exhibits several notable biological activities:

1. Neuroprotective Effects

Studies have shown that compounds similar to tert-butyl 2-cyano-4-methylpyrrolidine can inhibit beta-secretase and acetylcholinesterase, enzymes involved in Alzheimer’s disease pathology. For example, a related compound demonstrated a significant reduction in amyloid beta peptide aggregation, which is critical for neurodegenerative disease progression .

2. Inhibition of Inflammatory Responses

In vitro studies have indicated that this compound can modulate inflammatory responses in astrocytes exposed to amyloid beta peptides. It has been observed to reduce the production of pro-inflammatory cytokines such as TNF-alpha, suggesting potential therapeutic applications in neuroinflammation .

3. Interaction with Biological Targets

The compound's ability to interact with various receptors and enzymes highlights its potential as a pharmacological agent. Preliminary data suggest that it may influence pathways related to neuroprotection and inflammation, although further research is necessary to elucidate specific mechanisms of action.

Comparison of Biological Activities

Case Study: Neuroprotective Properties

A study investigated the neuroprotective effects of a related compound (M4) against amyloid-beta-induced toxicity in astrocytes. The results indicated that treatment with M4 improved cell viability significantly compared to untreated controls, suggesting that similar compounds like tert-butyl 2-cyano-4-methylpyrrolidine could offer protective benefits against neurodegeneration .

Case Study: Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory properties of pyrrolidine derivatives. The study found that these compounds could attenuate TNF-alpha production in astrocyte cultures exposed to amyloid-beta peptides, indicating their potential role in managing inflammatory responses associated with neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.